
Mitorubrinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitorubrinol is a natural product found in Talaromyces aculeatus, Talaromyces flavus, and other organisms with data available.
Aplicaciones Científicas De Investigación
Mitorubrin Derivatives in Fungi
Mitorubrin derivatives, including mitorubrinol, have been identified in various species of ascomycetous fungi, particularly in the genus Talaromyces. These compounds exhibit distinct optical rotations and chemical structures, suggesting diverse biological activities and potential applications in biotechnological and pharmaceutical research (Suzuki et al., 1999).
Metabolites of Penicillium Vermiculatum
This compound, along with other metabolites, has been isolated from the culture medium of Penicillium vermiculatum. These findings point to the potential use of this compound in studying fungal metabolism and exploring its applications in various industrial processes (B. Proksa et al., 1992).
Link to Mitochondrial Function
Although not directly about this compound, research into purinosomes, which are associated with purine biosynthesis, shows a functional link to mitochondria. This research provides a broader context for understanding the metabolic pathways in which this compound might be involved, as this compound is a compound related to mitochondrial activity (J. French et al., 2016).
Hemorrhagic Stroke Imaging
While not specifically related to this compound, magnetic induction tomography (MIT) research provides insights into techniques that could potentially be applied for imaging the effects of compounds like this compound on brain tissue or other organs (Yinan Chen et al., 2010).
Scientific Rigor in Research
A broader perspective on scientific research emphasizes the importance of rigor and reproducibility in studies, including those involving this compound. Ensuring robust experimental design and methodology is crucial for advancing our understanding of this compound's applications (L. Hofseth, 2017).
Advanced Divertor and RF Tokamak
While this research on the Advanced Divertor and RF Tokamak at MIT is not directly related to this compound, it provides an example of the cutting-edge scientific research environments where complex biochemical studies, potentially including this compound, can be conducted (B. LaBombard et al., 2015).
Molecular Imprinting Technology
Molecular imprinting technology (MIT), not to be confused with this compound, is a technique for creating selective sites in polymers. This technology might be relevant for designing sensors or delivery systems for this compound or similar compounds (Lingxin Chen et al., 2011).
Propiedades
Número CAS |
3215-47-2 |
|---|---|
Fórmula molecular |
C21H18O8 |
Peso molecular |
398.36 |
Nombre IUPAC |
[(7R)-3-[(E)-3-hydroxyprop-1-enyl]-7-methyl-6,8-dioxoisochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C21H18O8/c1-11-6-13(23)9-16(24)18(11)20(27)29-21(2)17(25)8-12-7-14(4-3-5-22)28-10-15(12)19(21)26/h3-4,6-10,22-24H,5H2,1-2H3/b4-3+/t21-/m1/s1 |
SMILES |
CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CCO)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



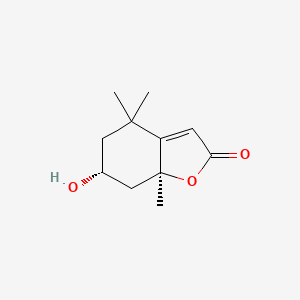

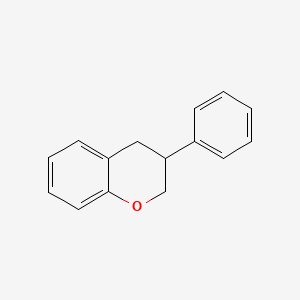

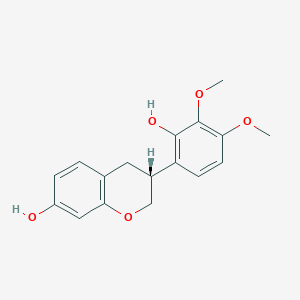
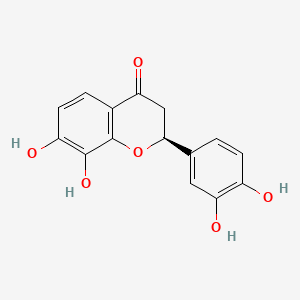

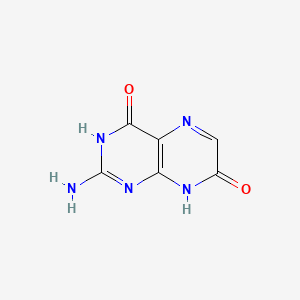
![2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B600528.png)